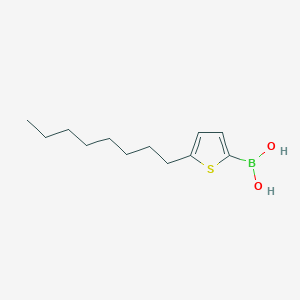

5-n-Octylthiophene-2-boronic acid

Descripción general

Descripción

5-n-Octylthiophene-2-boronic acid: is an organoboron compound with the molecular formula C12H21BO2S . It is a derivative of thiophene, a sulfur-containing heterocycle, and features a boronic acid functional group. This compound is primarily used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-n-Octylthiophene-2-boronic acid typically involves the borylation of 5-n-octylthiophene. One common method is the reaction of 5-n-octylthiophene with a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 5-n-Octylthiophene-2-boronic acid can undergo oxidation reactions to form corresponding boronic esters or acids.

Reduction: Reduction reactions are less common but can be used to modify the boronic acid group.

Substitution: The compound is highly reactive in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.

Major Products:

Oxidation: Boronic esters or acids.

Reduction: Modified boronic acid derivatives.

Substitution: Various biaryl compounds formed through Suzuki-Miyaura coupling.

Aplicaciones Científicas De Investigación

Sensing Applications

1.1. Boronic Acid-Diol Interactions

Boronic acids, including 5-n-Octylthiophene-2-boronic acid, are known for their ability to form reversible covalent bonds with diols. This property is harnessed in various sensing applications:

- Glucose Sensors : The interaction between boronic acids and glucose allows for the development of sensors that can detect glucose levels in biological fluids. Such sensors have significant implications for diabetes management .

- Electrochemical Sensors : Boronic acids can be incorporated into electrochemical sensor designs. For instance, this compound can be used in the construction of electrodes for the detection of various biomolecules, including catecholamines and other neurotransmitters .

1.2. Hydrogel Applications

Hydrogels functionalized with boronic acids exhibit unique properties that make them suitable for sensing applications:

- Smart Hydrogels : These materials can swell or shrink in response to changes in glucose concentration, making them useful for real-time monitoring of glucose levels . The incorporation of this compound into such hydrogels enhances their responsiveness and specificity.

Organic Electronics

2.1. Conductive Polymers

The incorporation of this compound into conductive polymer matrices has been explored for use in organic electronic devices:

- Organic Field Effect Transistors (OFETs) : This compound can serve as a building block in the synthesis of new organic semiconductors, enhancing charge transport properties and device performance .

- Photovoltaic Cells : The unique electronic properties of this compound allow it to be integrated into photovoltaic materials, potentially improving the efficiency of solar cells through better light absorption and charge separation .

Therapeutic Applications

3.1. Drug Delivery Systems

The ability of boronic acids to interact with biomolecules makes them valuable in drug delivery systems:

- Targeted Drug Delivery : this compound can be used to create drug delivery vehicles that release therapeutic agents in response to specific biological triggers, such as the presence of certain sugars or other diol-containing molecules .

- Cancer Therapeutics : Research indicates potential applications in cancer treatment, where boronic acids may be used to inhibit specific enzymes involved in tumor growth and metastasis .

Case Studies and Research Findings

| Application Area | Study/Research Findings | Key Insights |

|---|---|---|

| Sensing | Development of glucose-sensitive hydrogels containing boronic acids | Enhanced sensitivity and selectivity for glucose detection |

| Organic Electronics | Use of this compound in OFETs | Improved charge transport properties leading to better device performance |

| Therapeutic Delivery | Targeted drug delivery systems utilizing boronic acid interactions | Potential for controlled release mechanisms based on biological triggers |

Mecanismo De Acción

The primary mechanism of action for 5-n-Octylthiophene-2-boronic acid in Suzuki-Miyaura cross-coupling involves the formation of a palladium-boron complex. This complex undergoes transmetalation, where the boron atom transfers its organic group to the palladium catalyst. This is followed by reductive elimination, resulting in the formation of a new carbon-carbon bond .

Comparación Con Compuestos Similares

- 5-Phenylthiophene-2-boronic acid

- 5-Acetylthiophene-2-boronic acid

- 5-Methylthiophene-2-boronic acid

Comparison: While all these compounds share the thiophene and boronic acid functional groups, 5-n-Octylthiophene-2-boronic acid is unique due to its long alkyl chain. This hydrophobic chain can influence the solubility and reactivity of the compound, making it particularly useful in the synthesis of organic semiconductors and other materials where hydrophobic interactions are important .

Actividad Biológica

5-n-Octylthiophene-2-boronic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of thiophene derivatives, which are known for their significant biological activities. The presence of the boronic acid moiety enhances its reactivity and interaction with biological targets. The structural formula can be represented as follows:

This structure allows for various interactions, particularly with biomolecules such as enzymes and receptors.

Anticancer Activity

Recent studies have highlighted the anticancer potential of boronic acids, including this compound. Research indicates that boronic acids can inhibit proteasome activity, leading to apoptosis in cancer cells. A study demonstrated that derivatives of boronic acids exhibit significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and prostate cancer (PC-3) cells.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 18.76 ± 0.62 |

| This compound | PC-3 | 22.45 ± 1.05 |

These results suggest that this compound may serve as a lead compound in developing novel anticancer therapies .

Antibacterial Activity

Boronic acids are recognized for their antibacterial properties. The compound has shown effectiveness against Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. In vitro studies have reported Minimum Inhibitory Concentration (MIC) values indicating strong antibacterial activity.

| Bacteria | MIC (mg/mL) |

|---|---|

| E. coli (ATCC 25922) | 6.50 |

| P. aeruginosa (ATCC 27853) | 8.00 |

The mechanism of action appears to involve the disruption of bacterial cell wall synthesis and function .

The biological activity of this compound can be attributed to several mechanisms:

- Proteasome Inhibition : The boronic acid group interacts with the active site of proteasomes, leading to the accumulation of pro-apoptotic factors within cancer cells.

- Enzyme Inhibition : Studies indicate that this compound can inhibit various enzymes, including acetylcholinesterase and butyrylcholinesterase, which are crucial in neurodegenerative diseases.

- Antioxidant Activity : The compound exhibits antioxidant properties by scavenging free radicals, thereby protecting cells from oxidative stress .

Case Study 1: Anticancer Efficacy

A study conducted on MCF-7 breast cancer cells treated with varying concentrations of this compound demonstrated a dose-dependent increase in apoptosis markers. Flow cytometry analysis revealed significant cell death at concentrations above 10 µM.

Case Study 2: Antibacterial Efficacy

In a comparative study assessing the antibacterial activity of various boronic acids, this compound outperformed traditional antibiotics against resistant strains of E. coli. The study highlighted its potential as an alternative treatment option in antibiotic-resistant infections .

Propiedades

IUPAC Name |

(5-octylthiophen-2-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21BO2S/c1-2-3-4-5-6-7-8-11-9-10-12(16-11)13(14)15/h9-10,14-15H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYMNKBCSQISSHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(S1)CCCCCCCC)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21BO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.